1,3-Dithiolane-2-propanal
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Overview
Description
1,3-Dithiolane-2-propanal is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one aldehyde group. This compound is a derivative of 1,3-dithiolane, where the aldehyde group is attached to the propanal chain. It is known for its unique chemical properties and versatility in various chemical reactions.
Preparation Methods
1,3-Dithiolane-2-propanal can be synthesized through several methods:
Synthetic Routes: The most common method involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. This reaction forms the dithiolane ring by replacing the carbonyl oxygen with two sulfur atoms.
Industrial Production: Industrially, the synthesis of this compound can be achieved through the catalytic reaction of aldehydes with 1,3-propanedithiol under controlled conditions.
Chemical Reactions Analysis
1,3-Dithiolane-2-propanal undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dithiolane-2-propanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-2-propanal involves its ability to form stable thioacetal rings, which protect carbonyl groups during chemical reactions. The compound can undergo deprotonation to form organolithium intermediates, which can further react to form various products . The molecular targets and pathways involved in its reactions include nucleophilic and electrophilic sites on the dithiolane ring .
Comparison with Similar Compounds
1,3-Dithiolane-2-propanal can be compared with other similar compounds such as:
1,2-Dithiolane: An isomer of 1,3-dithiolane, where the sulfur atoms are adjacent to each other.
1,3-Dithiane: A six-membered ring compound with two sulfur atoms, often used as a protecting group for carbonyl compounds.
Oxathiolane: A compound with one oxygen and one sulfur atom in a five-membered ring.
This compound is unique due to its specific ring structure and the presence of an aldehyde group, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
189044-49-3 |
---|---|
Molecular Formula |
C6H10OS2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
3-(1,3-dithiolan-2-yl)propanal |
InChI |
InChI=1S/C6H10OS2/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2 |
InChI Key |
OIPBVOVZVMQXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CCC=O |
Origin of Product |
United States |
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